molecular formula C6H9NO2 B15209140 1-(2-Methyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one CAS No. 77219-16-0

1-(2-Methyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one

Cat. No.: B15209140
CAS No.: 77219-16-0
M. Wt: 127.14 g/mol
InChI Key: SRHXEKXXIXPQSY-UHFFFAOYSA-N
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Description

1-(2-Methyl-4,5-dihydrooxazol-5-yl)ethanone is a chemical compound belonging to the oxazoline family Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-4,5-dihydrooxazol-5-yl)ethanone can be synthesized through the cyclodehydration of β-hydroxy amides. One common method involves the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents. The reaction typically occurs at elevated temperatures (70–90°C) and involves the inversion of stereochemistry . Another approach includes the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .

Industrial Production Methods: Industrial production of 1-(2-Methyl-4,5-dihydrooxazol-5-yl)ethanone often employs continuous flow processes to enhance safety and efficiency. For example, manganese dioxide can be packed into a column and used as a heterogeneous reagent in flow processes, avoiding issues like surface adherence and blockages .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-4,5-dihydrooxazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4,5-dihydrooxazol-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The oxazoline ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-4,5-dihydrooxazol-5-yl)ethanone is unique due to its specific substitution pattern and the presence of the oxazoline ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

77219-16-0

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-(2-methyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C6H9NO2/c1-4(8)6-3-7-5(2)9-6/h6H,3H2,1-2H3

InChI Key

SRHXEKXXIXPQSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC(O1)C(=O)C

Origin of Product

United States

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